Artocarpin

描述

Artocarpin is a prenylated flavonoid compound predominantly found in the heartwood of Artocarpus species, such as Artocarpus heterophyllus (jackfruit) and Artocarpus altilis (breadfruit). This compound has garnered significant attention due to its diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities .

科学研究应用

作用机制

Artocarpin is a prenylated flavonoid found in the plant Artocarpus heterophyllus, also known as jackfruit . It has been studied for its various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Target of Action

This compound primarily targets the Focal Adhesion Kinase (FAK) . FAK is a protein that plays a crucial role in cell movement and dissemination, making it a key player in cancer metastasis . This compound also interacts with Pseudomonas aeruginosa , a bacterium associated with nosocomial infections .

Mode of Action

This compound interacts with its targets in several ways. It inhibits FAK, resulting in the suppression of Epithelial to Mesenchymal Transition (EMT) and migratory behaviors of lung cancer cells . In addition, this compound enhances the antibacterial activity of tetracycline against Pseudomonas aeruginosa by disrupting membrane permeability, leading to bacterial cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the activation of apoptosis-related molecules such as caspase-3, p-p53, p-p38, and NF-κB p65, and reduces the secretion of the proinflammatory cytokine TNF-α . It also influences the expression of the protein known as transforming growth factor-beta (TGF-β), promoting the proliferation of fibroblast cells and hastening wound healing .

Result of Action

This compound has several molecular and cellular effects. It suppresses free radical production, inhibits cell migration, invasion, and filopodia formation, and dramatically suppresses anchorage-independent growth, cancer stem cell spheroid formation, and viability of CSC-rich spheroids . It also accelerates skin wound healing, possibly by accelerating the inflammatory phase and increasing myofibroblast differentiation .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of other compounds, such as tetracycline, can enhance the antibacterial activity of this compound . .

生化分析

Biochemical Properties

Artocarpin interacts with various enzymes, proteins, and other biomolecules. It has been shown to increase human fibroblast proliferation and migration by activating the P38 and JNK pathways . Moreover, it increases the proliferation and migration of human keratinocytes through the ERK and P38 pathways . It also augments human endothelial cell proliferation and tube formation through the Akt and P38 pathways .

Cellular Effects

This compound has been shown to exhibit cytotoxic effects on different cancer cells, including non-small cell lung carcinoma (NSCLC, A549) . It induces both p53-dependent and independent apoptosis pathways in these cells . Additionally, it has been shown to enhance skin wound healing, possibly by accelerating the inflammatory phase and by increasing myofibroblast differentiation, proliferation, and migration of fibroblasts and keratinocytes, collagen synthesis and maturation, re-epithelialization, and angiogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces apoptosis in cancer cells via ROS-mediated MAPKs and Akt activation . It also disrupts membrane permeability, leading to cell death .

Temporal Effects in Laboratory Settings

This compound has been shown to accelerate inflammatory progression and subsequently decrease persistent inflammation . Over time, it increases collagen production and enhances the proliferation and migration of various cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to be metabolized by cytochrome P450 (CYPs) and UDP-glucuronosyltransferase (UGTs), two important phases I and II enzymes, respectively .

准备方法

Synthetic Routes and Reaction Conditions: Artocarpin can be isolated from the heartwood of Artocarpus species through a series of extraction and purification steps. The process typically involves:

Extraction: The heartwood is ground into a fine powder and subjected to solvent extraction using solvents like methanol or ethanol.

Purification: The crude extract is then purified using chromatographic techniques such as thin-layer chromatography (TLC), vacuum liquid chromatography (VLC), and column chromatography (CC).

Characterization: The isolated compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.

Industrial Production Methods: While the industrial production of this compound is not extensively documented, the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. The use of green extraction methods, such as microwave-assisted extraction, has been explored to enhance the efficiency and sustainability of the process .

化学反应分析

Types of Reactions: Artocarpin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound acetate when reacted with acetic anhydride.

Reduction: Reduction reactions involving this compound are less documented but could potentially yield reduced flavonoid derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form derivatives with modified biological activities.

Common Reagents and Conditions:

Oxidation: Acetic anhydride is commonly used for the acetylation of this compound.

Substitution: Various reagents, such as halogenating agents, can be used to introduce substituents at specific positions on the flavonoid structure.

Major Products:

This compound Acetate: Formed through the acetylation of this compound with acetic anhydride.

相似化合物的比较

Artocarpin is unique among prenylated flavonoids due to its specific structural features and biological activities. Similar compounds include:

属性

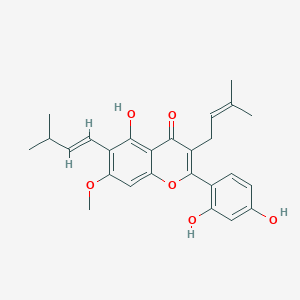

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-1-enyl)-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O6/c1-14(2)6-9-18-21(31-5)13-22-23(24(18)29)25(30)19(10-7-15(3)4)26(32-22)17-11-8-16(27)12-20(17)28/h6-9,11-14,27-29H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGDFVQWQJIMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201105807 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methyl-1-buten-1-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7608-44-8 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methyl-1-buten-1-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7608-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methyl-1-buten-1-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does artocarpin exert its anti-cancer effects?

A: Research suggests that this compound induces apoptosis in various cancer cell lines, including lung cancer [], osteosarcoma [, ], and colorectal cancer []. The compound achieves this by targeting multiple pathways, including:

- ROS-mediated MAPKs and Akt activation: this compound stimulates the production of reactive oxygen species (ROS), leading to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, as well as Akt. These signaling cascades ultimately converge on apoptosis, either through p53-dependent or independent mechanisms [].

- Mitochondrial pathway: this compound induces mitochondrial depolarization, release of cytochrome c, and activation of caspases []. This pathway is also intertwined with ROS generation and modulation of Bcl-2 family proteins [, , ].

- Focal Adhesion Kinase (FAK) inhibition: this compound shows potential in targeting FAK, a key regulator of cancer cell migration and invasion []. By inhibiting FAK downstream signaling (e.g., Akt, mTOR, Cdc42) and suppressing epithelial-mesenchymal transition (EMT) markers, this compound reduces the migratory and invasive potential of lung cancer cells [].

Q2: Does this compound impact cell cycle progression?

A: Yes, this compound has been shown to induce G1 phase cell cycle arrest in colon cancer cells []. This arrest precedes both apoptotic and autophagic cell death [], suggesting a multi-pronged approach to inhibiting cancer cell growth.

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C26H28O6 [, ], and its molecular weight is 436.5 g/mol [].

Q4: What spectroscopic data are available for characterizing this compound?

A: this compound has been characterized using various spectroscopic techniques including UV-Vis, IR, NMR (1H and 13C), and Mass Spectrometry [, , , , ]. These techniques provide information about the compound's functional groups, structural features, and molecular weight.

Q5: Beyond anti-cancer activity, what other pharmacological effects does this compound exhibit?

A5: this compound demonstrates a wide array of pharmacological activities:

- Anti-inflammatory and Analgesic: this compound-rich extracts and purified this compound effectively reduce paw edema and pain in animal models, showing comparable efficacy to standard drugs like indomethacin and diclofenac sodium [].

- Antibacterial: this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. Notably, it demonstrates synergistic effects when combined with certain antibiotics, enhancing their efficacy against multidrug-resistant strains [, ].

- Anti-tyrosinase and Skin-Whitening: this compound inhibits tyrosinase, a key enzyme involved in melanin synthesis, leading to skin-whitening effects. It protects against UVB-induced skin damage and shows promise as a cosmetic ingredient for anti-aging and moisturizing products [, , ].

- Antioxidant: this compound demonstrates antioxidant activity, scavenging free radicals and protecting cells from oxidative stress [, , ].

- Other Activities: this compound has also been reported to possess antiandrogen, antitubercular, antiplasmodial, neuraminidase inhibitory, termiticidal, and wound healing activities [, ].

Q6: Are there any potential applications of this compound in treating infectious diseases?

A: this compound shows promise as a potential therapeutic agent for bacterial infections, particularly against multidrug-resistant strains. Its ability to synergize with existing antibiotics [, ] and target bacteria in different physiological states, including biofilms and intracellular infections, makes it a promising candidate for further development [].

Q7: How does this compound compare to other natural compounds with similar activities?

A: this compound's efficacy as a skin-whitening agent has been compared to other known inhibitors, such as kojic acid and hydroquinone []. While all compounds demonstrate inhibitory effects on tyrosinase and melanin production, this compound shows a favorable profile with minimal impact on cell morphology at effective concentrations [].

Q8: What analytical methods are commonly used to characterize and quantify this compound?

A: High-performance liquid chromatography (HPLC) is frequently employed for both the isolation and quantification of this compound [, , ]. Spectroscopic techniques like UV-Vis, IR, and NMR are used for structural characterization [, , , , ].

Q9: What is known about the pharmacokinetics of this compound?

A: While detailed pharmacokinetic studies are limited, one study utilized in vitro liver microsomes to investigate the metabolism of this compound across different species []. The findings suggest that this compound exhibits significant species differences in its metabolism, with rats and monkeys showing higher metabolic capacity compared to humans [].

Q10: Are there any known safety concerns associated with this compound?

A: Toxicity studies on this compound are limited. While it has shown minimal cytotoxicity in some cell lines at effective concentrations [, ], comprehensive toxicological evaluations are needed to fully assess its safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。